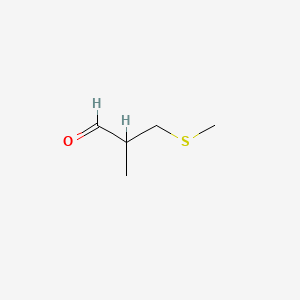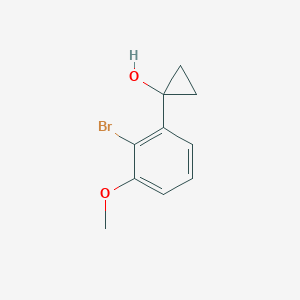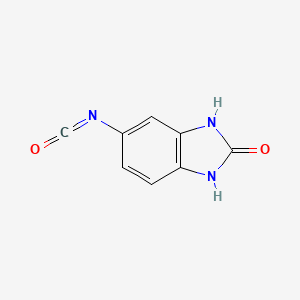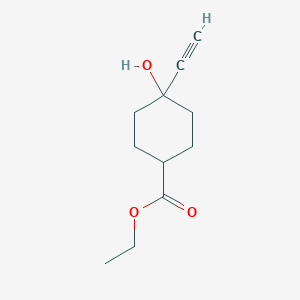
2-fluoro-4-isocyanato-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-4-isocyanato-N,N-dimethylaniline is an organic compound that contains both a fluorine atom and an isocyanate group attached to an aromatic ring. This compound is used as an organic building block in various chemical syntheses due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-4-nitroaniline with phosgene, followed by reduction of the nitro group to an amine and subsequent reaction with dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-isocyanato-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions.
Major Products
Nucleophilic substitution: Products include substituted anilines or thiophenols.
Addition reactions: Products include urethanes or ureas.
Scientific Research Applications
2-fluoro-4-isocyanato-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-4-isocyanato-N,N-dimethylaniline involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules or other organic compounds, forming stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of urethane-based polymers .
Comparison with Similar Compounds
Similar Compounds
- 4-isocyanato-N,N-dimethylaniline
- 2-fluoro-4-methylphenyl isocyanate
- 4-fluoro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-fluoro-4-isocyanato-N,N-dimethylaniline is unique due to the presence of both a fluorine atom and an isocyanate group on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both functionalities are required .
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-fluoro-4-isocyanato-N,N-dimethylaniline |
InChI |
InChI=1S/C9H9FN2O/c1-12(2)9-4-3-7(11-6-13)5-8(9)10/h3-5H,1-2H3 |
InChI Key |
JHPWMEYCWGUSMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N=C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


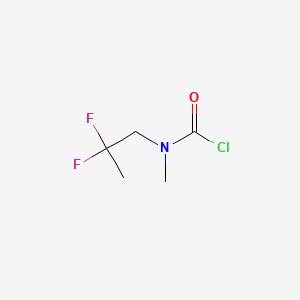
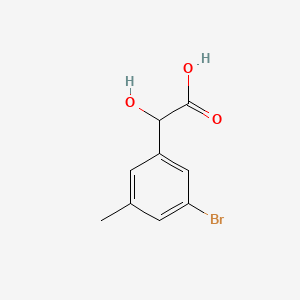

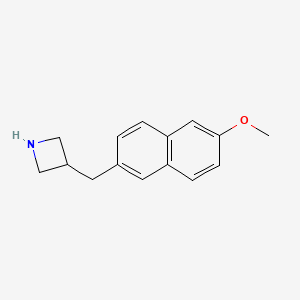
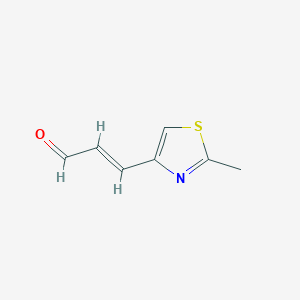
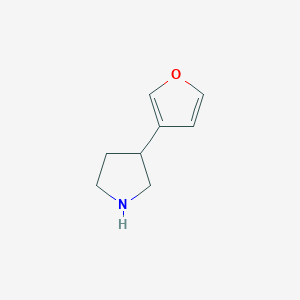
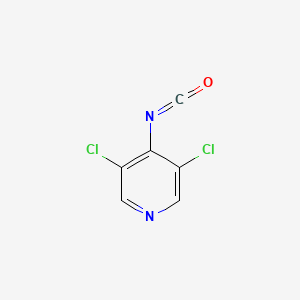
![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
